(2E)-2-(4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)hydrazinecarboxamide
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Overview
Description
[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA is a complex organic compound characterized by its unique structure, which includes a purine base, a dichlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA involves multiple steps, starting with the preparation of the purine base and the dichlorophenyl group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of biocatalysis and green chemistry principles can also be employed to reduce environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of [(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
- **5-(2,4-DICHLOROPHENYL)-4-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- **N-hexyl-6-methoxy-2-methyl-4-quinolinamine
Uniqueness
[(E)-{[4-({7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]UREA is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H21Cl2N7O5 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[(E)-[4-[7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxy-3-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C23H21Cl2N7O5/c1-30-19-18(20(33)31(2)23(30)35)32(11-13-5-6-14(24)9-15(13)25)22(28-19)37-16-7-4-12(8-17(16)36-3)10-27-29-21(26)34/h4-10H,11H2,1-3H3,(H3,26,29,34)/b27-10+ |
InChI Key |
CYYYKHZHOJULBJ-YPXUMCKCSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)/C=N/NC(=O)N)OC)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)C=NNC(=O)N)OC)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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